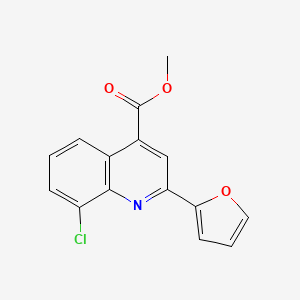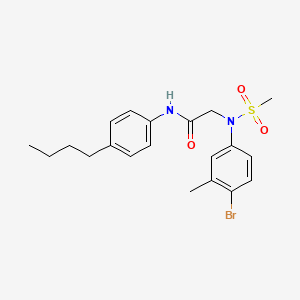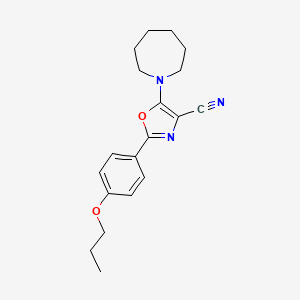
methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate
Vue d'ensemble
Description
Methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods, and it has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the growth of various microorganisms by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
Methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. Additionally, this compound has been found to exhibit antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate has several advantages for lab experiments. This compound is easy to synthesize, has a high yield and purity, and exhibits various scientific research applications. However, this compound also has some limitations. For instance, its mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further investigated.
Orientations Futures
There are several future directions for research on methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate. One of the most significant future directions is to investigate its potential as a drug candidate for the treatment of cancer and microbial infections. Additionally, further studies are needed to elucidate its mechanism of action, toxicity, and pharmacokinetics. Furthermore, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, studies can investigate the potential of this compound as a natural product lead for drug discovery.
Conclusion:
In conclusion, methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects and has potential as a drug candidate for the treatment of cancer and microbial infections. However, further studies are needed to elucidate its mechanism of action, toxicity, and pharmacokinetics.
Applications De Recherche Scientifique
Methyl 8-chloro-2-(2-furyl)-4-quinolinecarboxylate has been found to exhibit various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit antimicrobial properties and can be used as a potential drug candidate for the treatment of various bacterial and fungal infections.
Propriétés
IUPAC Name |
methyl 8-chloro-2-(furan-2-yl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-15(18)10-8-12(13-6-3-7-20-13)17-14-9(10)4-2-5-11(14)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXLEZKLAZHAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4696810.png)
![methyl 4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4696815.png)
![6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4696822.png)
![N-[3-(pentanoylamino)phenyl]-3-(phenoxymethyl)benzamide](/img/structure/B4696829.png)
![2-thioxo-3-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-1,3-thiazolidin-4-one](/img/structure/B4696840.png)
![1-ethyl-4-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4696847.png)
![N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4696854.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4696859.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B4696871.png)
![1-methyl-3-{[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B4696878.png)

![2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4696909.png)
![N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4696916.png)